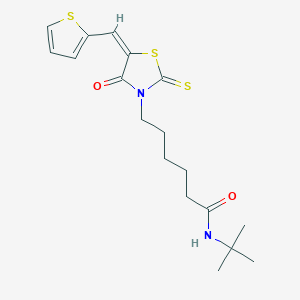
(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to "(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide", involves key reactions such as Knoevenagel condensation, cyclization, and condensation with aromatic aldehydes. These methods are central to generating a variety of thiazolidinone compounds with potential biological activities. Specifically, the use of microwave-assisted synthesis has been mentioned as a convenient method for preparing thiazolidinone derivatives (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular and solid-state structures of thiazolidinone derivatives are characterized using techniques like X-ray diffraction, NMR, CI mass spectroscopy, and quantum chemical calculations. These analyses reveal insights into the compound's configuration, crystal packing, and the role of intermolecular interactions in stabilizing the structure. For example, the study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provides a detailed understanding of the molecular and solid-state structures of thiazolidinone derivatives (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including cycloadditions, interactions with nitrile oxides, and reactions with aromatic amine to form spiros and Schiff's bases. These reactions demonstrate the compound's reactivity and its potential for further chemical modifications. The formation of different derivatives through reactions with chloroacetylchloride, thioglycolic acid, and hydrazine hydrate highlights the versatility of thiazolidinones in chemical synthesis (Kandeel & Youssef, 2001).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : This compound and its derivatives are synthesized through various methods, such as the Knoevenagel reaction, which is vital in organic and medicinal chemistry. For instance, ethylenediamine diacetate (EDDA) has been used as a catalyst for synthesizing related compounds (Holota et al., 2021).
Mass Spectral Analysis : Studies have explored the mass spectral fragmentation patterns of this compound and similar derivatives to elucidate their structures, which is crucial in understanding their chemical properties (Mohamed et al., 2006).
Biological and Pharmacological Applications
Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives of this compound have shown significant anticancer and antiangiogenic effects in vivo, particularly against transplantable mouse tumors. These derivatives inhibit tumor growth and tumor-induced angiogenesis, presenting potential for cancer therapy (Chandrappa et al., 2010).
Anti-inflammatory Activity : Derivatives of this compound have been synthesized and tested for anti-inflammatory activity. Some have shown significant effects comparable to control drugs like ibuprofen, suggesting potential applications in treating inflammation-related conditions (Kalia et al., 2007).
Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity, particularly against mycobacteria. This suggests their potential utility in developing new antimicrobial agents (Krátký et al., 2017).
特性
IUPAC Name |
N-tert-butyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZHWJBZMNRJRD-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)
![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)


![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)
